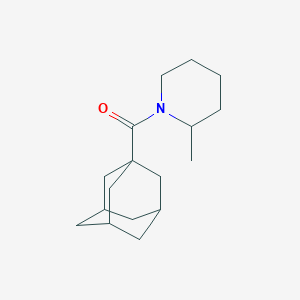
1-(1-Adamantylcarbonyl)-2-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Adamantylcarbonyl)-2-methylpiperidine, also known as ADMPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry and drug development. ADMPC belongs to the class of adamantane derivatives, which have been found to exhibit various biological activities, including antiviral, antitumor, and anti-inflammatory effects. In
Mecanismo De Acción
The mechanism of action of 1-(1-Adamantylcarbonyl)-2-methylpiperidine is not fully understood, but it is believed to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. 1-(1-Adamantylcarbonyl)-2-methylpiperidine has been shown to inhibit the activity of the viral RNA polymerase, which is essential for viral replication. 1-(1-Adamantylcarbonyl)-2-methylpiperidine also induces apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death.
Biochemical and Physiological Effects
1-(1-Adamantylcarbonyl)-2-methylpiperidine has been found to exhibit several biochemical and physiological effects. Studies have shown that 1-(1-Adamantylcarbonyl)-2-methylpiperidine inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the pathogenesis of various inflammatory diseases. 1-(1-Adamantylcarbonyl)-2-methylpiperidine has also been found to modulate the activity of several enzymes, including acetylcholinesterase, monoamine oxidase, and cyclooxygenase-2. 1-(1-Adamantylcarbonyl)-2-methylpiperidine has been shown to have low toxicity and does not exhibit significant adverse effects on vital organs such as the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-Adamantylcarbonyl)-2-methylpiperidine has several advantages for lab experiments. It is easy to synthesize and purify, and its purity and yield can be optimized by adjusting the reaction conditions. 1-(1-Adamantylcarbonyl)-2-methylpiperidine has potent antiviral and antitumor activity, which makes it a promising candidate for drug development. However, 1-(1-Adamantylcarbonyl)-2-methylpiperidine also has some limitations for lab experiments. It is relatively unstable and can decompose under certain conditions, which can affect its activity. 1-(1-Adamantylcarbonyl)-2-methylpiperidine also has low solubility in water, which can limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 1-(1-Adamantylcarbonyl)-2-methylpiperidine. One direction is to investigate the structure-activity relationship of 1-(1-Adamantylcarbonyl)-2-methylpiperidine and its analogs to identify the key structural features that contribute to its biological activity. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(1-Adamantylcarbonyl)-2-methylpiperidine in vivo to determine its efficacy and safety in animal models. 1-(1-Adamantylcarbonyl)-2-methylpiperidine can also be used as a lead compound for the development of novel antiviral and antitumor agents. Finally, 1-(1-Adamantylcarbonyl)-2-methylpiperidine can be modified to improve its solubility and stability, which can enhance its bioavailability and efficacy.
Métodos De Síntesis
The synthesis of 1-(1-Adamantylcarbonyl)-2-methylpiperidine involves the reaction of 1-adamantanecarboxylic acid with N-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields 1-(1-Adamantylcarbonyl)-2-methylpiperidine as a white solid, which can be purified by recrystallization or chromatography. The purity and yield of 1-(1-Adamantylcarbonyl)-2-methylpiperidine can be improved by optimizing the reaction conditions such as the reaction temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
1-(1-Adamantylcarbonyl)-2-methylpiperidine has been investigated for its potential applications in medicinal chemistry and drug development. Studies have shown that 1-(1-Adamantylcarbonyl)-2-methylpiperidine exhibits potent antiviral activity against several viruses, including influenza A virus, herpes simplex virus, and human immunodeficiency virus (HIV). 1-(1-Adamantylcarbonyl)-2-methylpiperidine has also been found to possess antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. In addition, 1-(1-Adamantylcarbonyl)-2-methylpiperidine has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
1-(1-Adamantylcarbonyl)-2-methylpiperidine |
|---|---|
Fórmula molecular |
C17H27NO |
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
1-adamantyl-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C17H27NO/c1-12-4-2-3-5-18(12)16(19)17-9-13-6-14(10-17)8-15(7-13)11-17/h12-15H,2-11H2,1H3 |
Clave InChI |
BHAMTYPRJYBKRD-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C23CC4CC(C2)CC(C4)C3 |
SMILES canónico |
CC1CCCCN1C(=O)C23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-furylmethyl)-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B262089.png)
![1-[2-(benzyloxy)-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B262091.png)
![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-methylpiperazine](/img/structure/B262101.png)
![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)



![{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)


